molecular formula C15H19FN2O4S B2656173 N-(2-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide CAS No. 2034384-21-7

N-(2-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide

Cat. No.: B2656173
CAS No.: 2034384-21-7
M. Wt: 342.39
InChI Key: HKNIIVZENYEGKY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a fluorophenyl group, a thiazepan ring, and an acetamide group . The presence of these groups suggests that it might have interesting chemical and biological properties.

Scientific Research Applications

Synthesis and Biological Evaluation

Research has focused on synthesizing novel compounds with potential therapeutic activities. For instance, studies have explored the synthesis of derivatives with anti-inflammatory, kinase inhibitory, and anticancer activities. These efforts aim to develop compounds with improved efficacy and selectivity for their targets, such as enzymes or receptors involved in disease processes.

  • Anti-inflammatory and Anticancer Applications : Derivatives have been synthesized for their potential anti-inflammatory and anticancer activities. The chemical structures of these compounds were confirmed through various spectroscopic methods, and their biological activities were assayed, revealing significant anti-inflammatory and anticancer potentials in selected derivatives (K. Sunder & Jayapal Maleraju, 2013; Asal Fallah-Tafti et al., 2011).

Diagnostic and Imaging Agents

Compounds have been developed as radioligands for imaging applications, particularly targeting the peripheral benzodiazepine receptor (PBR) in the brain. These studies highlight the potential of novel compounds in diagnostic imaging, aiding in the understanding and treatment of neurological disorders.

  • Imaging Agents for Neurological Disorders : Novel compounds have been synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors (PBR), facilitating the imaging of neuroinflammatory processes in conditions like Alzheimer's disease and brain injuries (Ming-Rong Zhang et al., 2003; C. Fookes et al., 2008).

Pharmacological Profiles

The pharmacological evaluation of related compounds, focusing on their receptor binding and behavioral profiles, has been a significant area of research. These studies aim to identify potential therapeutic agents with specific mechanisms of action, such as selective agonism or inhibition of molecular targets involved in various diseases.

  • Peripheral Benzodiazepine Receptor Agonists : Research into the receptor binding and behavioral profiles of novel selective agonists for the peripheral benzodiazepine receptor (PBR) has revealed compounds with potent anxiolytic-like properties in animal models. This research provides insights into the development of new therapeutic agents for anxiety and other psychiatric disorders (S. Okuyama et al., 1999).

Properties

IUPAC Name

N-[2-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-oxoethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O4S/c1-11(19)17-10-15(20)18-7-6-14(23(21,22)9-8-18)12-4-2-3-5-13(12)16/h2-5,14H,6-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNIIVZENYEGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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